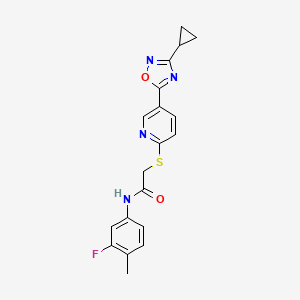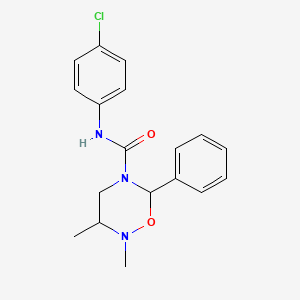
N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It includes a chlorophenyl group, a dimethyl group, a phenyl group, and an oxadiazinane group with a carboxamide at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Ring Cleavage Reaction and Derivative Synthesis The chemical compound has been explored in various studies for its potential in ring cleavage reactions and the synthesis of derivatives. One study delved into the reactions of related compounds with amines under different conditions, leading to the formation of various products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial Potential A series of related carboxamides were synthesized and screened for antibacterial and antifungal activities, showing potential against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011). Another study synthesized similar compounds and evaluated their antimicrobial activities, finding significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Antitubercular and Antibacterial Activities Research has also been conducted on derivatives of this compound for their antitubercular and antibacterial properties. One study found that certain derivatives were more potent than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Crystal Structure and Synthesis The structural characterization of derivatives is another area of interest. Studies have focused on synthesizing and characterizing compounds through techniques like X-ray crystallography and NMR spectroscopy (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antibacterial Activity of Heterocyclic Oxadiazoles Another study synthesized heterocyclic oxadiazoles related to the compound and tested them for antibacterial properties, finding effectiveness against both Gram-positive and Gram-negative organisms (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Synthesis Techniques and Applications Further studies explored various synthesis techniques and potential applications of derivatives, including their use in dyeing polyester fibers and investigating their antitumor and antimicrobial activities (Khalifa et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-12-22(18(23)20-16-10-8-15(19)9-11-16)17(24-21(13)2)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMJJBEGUHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)
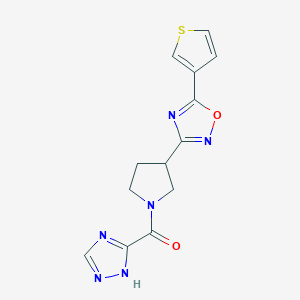
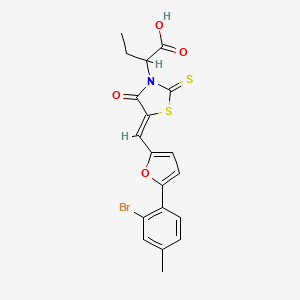

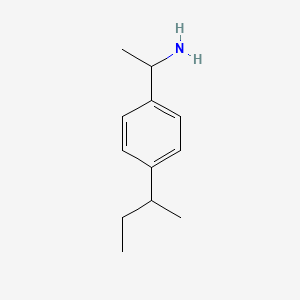
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)
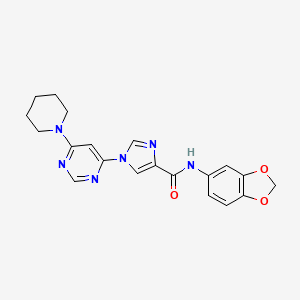
![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
